molecular formula C7H9Cl2N B1295956 2-(2-Chloroethyl)pyridine hydrochloride CAS No. 4226-37-3

2-(2-Chloroethyl)pyridine hydrochloride

Cat. No. B1295956
Key on ui cas rn: 4226-37-3
M. Wt: 178.06 g/mol
InChI Key: UCZKIFBRVWUSTF-UHFFFAOYSA-N
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Patent
US05753660

Procedure details

2-(2-hydroxyethyl)pyridine (5 g, 41 mmol) was dissolved in 10 mL of 1,2-dichloroethane, and thionyl chloride (9.67 g, 81 mmol) was added slowly at room temperature. The reaction mixture was stirred for one hour at room temperature and was then concentrated at reduced pressure. Methylene chloride (20 mL) was twice added to the concentrated residue and then removed under reduced pressure. The resulting concentrated residue was dried in vacuo to give 7.17 g (98.5%) of 2-(2-chloroethyl) pyridine·hydrochloride as a yellow solid: HRMS: calcd for C7 H8N1Cl1 142.0424, found 142.0400.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
9.67 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.S(Cl)([Cl:12])=O>ClCCCl>[Cl:12][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.[ClH:12] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OCCC1=NC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
9.67 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated at reduced pressure
ADDITION
Type
ADDITION
Details
Methylene chloride (20 mL) was twice added to the concentrated residue
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting concentrated residue was dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCCC1=NC=CC=C1.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.17 g
YIELD: PERCENTYIELD 98.5%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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